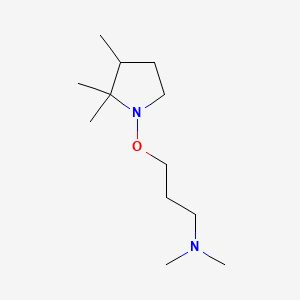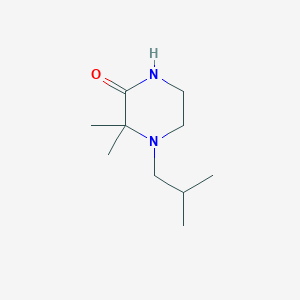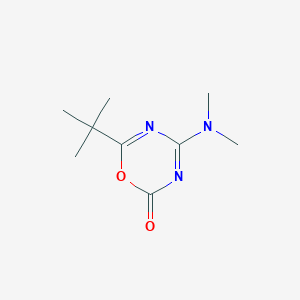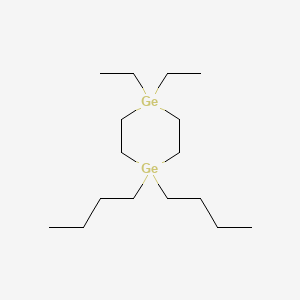
Lead(II) hexafluoroacetylacetonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(II) hexafluoroacetylacetonate is an organometallic compound with the chemical formula Pb(CF₃COCHCOCF₃)₂ . It is known for its unique properties and applications in various scientific fields. This compound is typically a white powder and is used in research and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead(II) hexafluoroacetylacetonate can be synthesized through the reaction of hexafluoroacetylacetone with lead(II) chloride. The reaction typically occurs in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as the laboratory preparation, scaled up to accommodate larger quantities. The use of high-purity reagents and controlled environments ensures the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Lead(II) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with other ligands to form new complexes.
Coordination Reactions: It forms coordination polymers with other metal β-diketonates.
Common Reagents and Conditions:
Reagents: Common reagents include other metal β-diketonates and organic solvents.
Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions are often heterometallic complexes, which have applications in materials science and catalysis .
Aplicaciones Científicas De Investigación
Lead(II) hexafluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and coordination polymers.
Materials Science: It is utilized in the preparation of thin films and coatings due to its volatility and stability.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Electronics: It is employed in the fabrication of electronic components, including semiconductors and LEDs.
Mecanismo De Acción
The mechanism of action of Lead(II) hexafluoroacetylacetonate involves its ability to form stable complexes with other metals and organic ligands. The compound’s hexafluoroacetylacetonate ligands provide strong electron-withdrawing effects, stabilizing the lead(II) center and facilitating various chemical reactions . The molecular targets and pathways involved are primarily related to its coordination chemistry and ability to form heterometallic complexes.
Comparación Con Compuestos Similares
Lead(II) acetylacetonate: Another lead-based β-diketonate with similar coordination properties but different reactivity due to the absence of fluorine atoms.
Copper(II) hexafluoroacetylacetonate: A copper-based analogue that forms similar coordination polymers but with different electronic properties.
Uniqueness: Lead(II) hexafluoroacetylacetonate is unique due to its high stability, strong electron-withdrawing ligands, and ability to form a wide range of heterometallic complexes. These properties make it particularly valuable in materials science and catalysis .
Propiedades
Fórmula molecular |
C10H2F12O4Pb |
|---|---|
Peso molecular |
621 g/mol |
Nombre IUPAC |
bis[[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy]lead |
InChI |
InChI=1S/2C5H2F6O2.Pb/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |
Clave InChI |
VPDFYHDIFAQDGC-PAMPIZDHSA-L |
SMILES isomérico |
C(=C(\O[Pb]O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)/C(F)(F)F)\C(=O)C(F)(F)F |
SMILES canónico |
C(=C(C(F)(F)F)O[Pb]OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)

![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)




![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)






